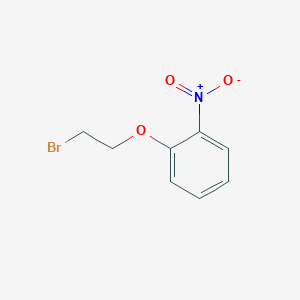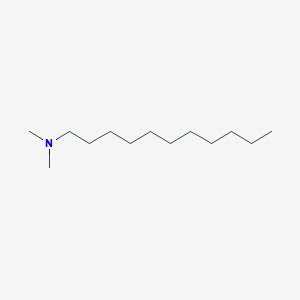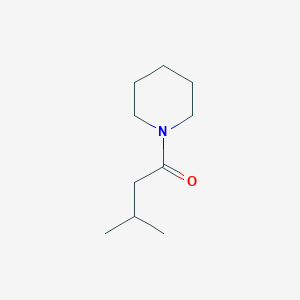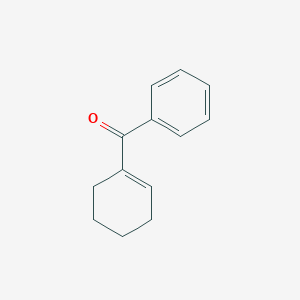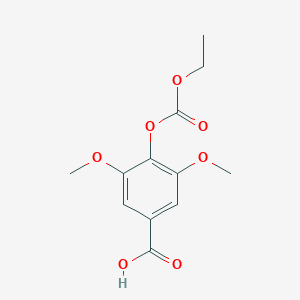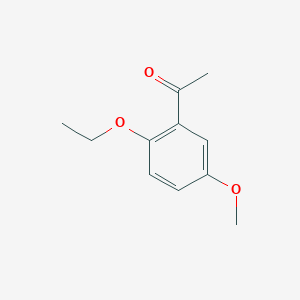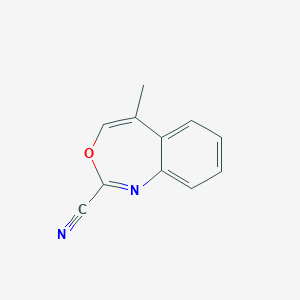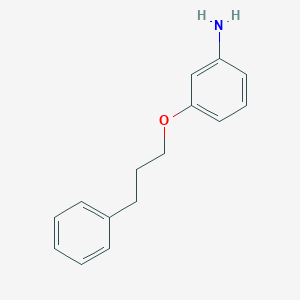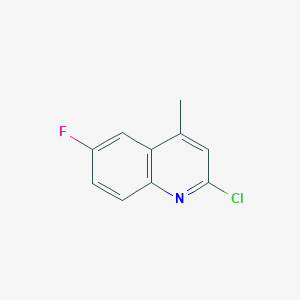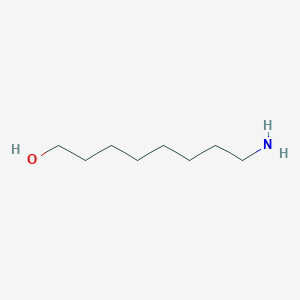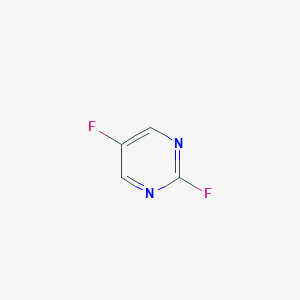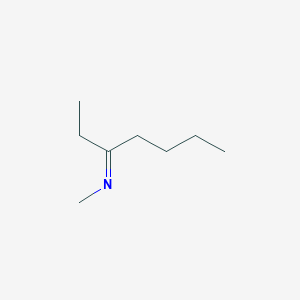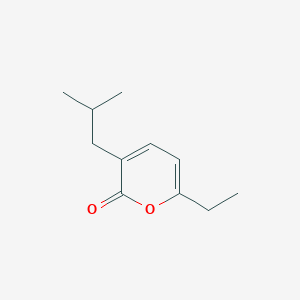
2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)- is a chemical compound that belongs to the class of pyranones. It has been widely used in scientific research for its unique properties and potential applications.
Applications De Recherche Scientifique
Anti-corrosion Applications
2H-Pyran-2-one derivatives have been studied for their anti-corrosion performance on mild steel in acidic media. Research demonstrated their efficacy as corrosion inhibitors, with the inhibition increasing with concentration. These derivatives are mixed-type inhibitors, and their adsorption follows the Langmuir isotherm, indicating chemisorption on the metal surface (El Hattak et al., 2021).
Synthesis and Applications in Organic Chemistry
Various studies have focused on the synthesis of 2H-Pyran-2-one derivatives and their applications. For instance, a simple and efficient one-pot synthesis route for these derivatives has been developed, which utilizes inexpensive and easily available starting materials. These compounds show potential for high yields of biologically active products (Hoseinpour et al., 2020). Another study demonstrated a novel synthesis method under ultrasound irradiation, offering advantages like shorter reaction times and higher yields (Wang et al., 2011).
Biomimetic Syntheses and Heterocyclic Chemistry
2H-Pyran-2-ones have been used in biomimetic syntheses of polyketide aromatics. They react to produce derivatives that undergo cyclization to generate polyketide aromatic systems, which are significant in organic and medicinal chemistry (Griffin et al., 1984). Their role as multifaceted building blocks for fabricating diverse heterocycles has also been explored, highlighting their significance in synthesizing biologically important compounds (Pratap & Ram, 2017).
Antimicrobial Properties
Some derivatives of 2H-Pyran-2-one have shown antimicrobial properties. For instance, specific substitutions have been beneficial for activity against gram-positive bacteria, highlighting their potential use in developing new antimicrobial agents (Georgiadis et al., 1992).
Green Chemistry Synthesis
Environmentally friendly synthesis methods for 2H-pyrans have been developed. For example, a green one-pot synthesis of 2H-Pyrans under solvent-free conditions was reported, emphasizing the importance of sustainable practices in chemical synthesis (Riveira & Mischne, 2013).
Propriétés
Numéro CAS |
17654-99-8 |
|---|---|
Nom du produit |
2H-Pyran-2-one, 6-ethyl-3-(2-methylpropyl)- |
Formule moléculaire |
C11H16O2 |
Poids moléculaire |
180.24 g/mol |
Nom IUPAC |
6-ethyl-3-(2-methylpropyl)pyran-2-one |
InChI |
InChI=1S/C11H16O2/c1-4-10-6-5-9(7-8(2)3)11(12)13-10/h5-6,8H,4,7H2,1-3H3 |
Clé InChI |
MKZUGSPKAYXMHH-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C(=O)O1)CC(C)C |
SMILES canonique |
CCC1=CC=C(C(=O)O1)CC(C)C |
Synonymes |
3-isobutyl-6-ethyl-alpha-pyrone mucidone |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



